![molecular formula C7H7N3 B1308285 7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3](/img/structure/B1308285.png)
7-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Mechanism of Action
- One notable example is their activity as GABA A receptor positive allosteric modulators . These receptors play a crucial role in neurotransmission and are involved in inhibitory signaling in the central nervous system.
- Upon binding to their targets, imidazopyridines can modulate cellular pathways. For instance, they activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
7-Methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as a bioisostere of purines. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[4,5-b]pyridine derivatives have been shown to act as kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases . These interactions are crucial for regulating cell cycle progression and mitosis. Additionally, this compound can interact with GABA_A receptors, acting as positive allosteric modulators . This interaction enhances the inhibitory effects of GABA, which is essential for maintaining neuronal excitability and preventing seizures.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival . These compounds can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, this compound can modulate the expression of genes involved in inflammation and immune response, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can activate GABA_A receptors by binding to allosteric sites, enhancing the inhibitory effects of GABA and reducing neuronal excitability . These molecular interactions are critical for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with nuclear receptors and transcription factors, modulating gene expression . Similarly, its localization to the mitochondria can influence mitochondrial function and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions for several hours . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring.
Substitution: Halogenation and alkylation reactions are common, where halogenated derivatives and alkylated products are formed
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Cancer Therapeutics
7-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives have shown promising results in cancer treatment through their ability to inhibit specific kinases involved in cell proliferation and survival.
- Kinase Inhibition : Research indicates that imidazo[4,5-b]pyridine derivatives can effectively inhibit Aurora kinases, which play critical roles in cell cycle regulation. For instance, one study demonstrated that a derivative with a pyrazole group at the C7 position inhibited Aurora-A and Aurora-B with IC50 values of 0.212 μM and 0.461 μM, respectively . These compounds also exhibited significant growth inhibition in colon carcinoma cell lines (GI50 = 0.15 - 0.18 μM) and showed moderate stability in liver microsomal studies.
- Mechanisms of Action : The compounds have been shown to interfere with various cellular pathways critical for cancer cell survival. For example, they can inhibit cyclin-dependent kinases (CDK2) and other enzymes associated with tumor growth and metastasis . The structural modifications at different positions on the imidazo[4,5-b]pyridine scaffold have led to enhanced potency against these targets.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.
- Bacterial Inhibition : Compounds derived from this scaffold have shown increased activity against both Gram-positive and Gram-negative bacteria. For example, the presence of chlorine at specific positions on the phenyl groups significantly enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
- Mechanism Insights : The introduction of methyl groups at certain positions has been linked to improved antibacterial activity, suggesting a structure-activity relationship that can be exploited for developing new antibiotics.
Antifungal Applications
Recent studies have explored the potential of imidazo[4,5-b]pyridine derivatives as antifungal agents.
- Fungicidal Activity : A series of novel derivatives were synthesized and tested against Puccinia polysora, a fungal pathogen affecting crops. One derivative exhibited an EC50 value of 4.00 mg/L, comparable to established fungicides like tebuconazole . This indicates that these compounds could serve as effective alternatives in agricultural applications.
Antiviral Properties
The antiviral potential of this compound has also been investigated.
- Inhibition of HIV : Studies have shown that certain derivatives possess moderate to good activity against HIV strains in vitro. The structural modifications enhance their interaction with viral targets, suggesting a pathway for developing new antiviral therapies .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
7-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and proton pump inhibitor highlights its versatility and potential in medicinal chemistry .
Biological Activity
7-Methyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse pharmacological properties. This compound has been studied for its potential applications in oncology, as well as its activity against various biological targets, including kinases and receptors involved in hypertension and metabolic disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₇H₇N₃
- IUPAC Name : this compound
Anticancer Activity
Several studies have investigated the anticancer properties of this compound derivatives. Notably, derivatives such as 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have shown significant inhibitory effects on Aurora-A and Aurora-B kinases, which are critical for cancer cell proliferation.
Compound | Kinase Inhibition (IC₅₀) | Cell Line Growth Inhibition (GI₅₀) |
---|---|---|
7a | Aurora-A: 0.212 μM | SW620: 0.18 μM |
Aurora-B: 0.461 μM | HCT116: 0.15 μM |
In HeLa cells, compound 7a inhibited autophosphorylation of Aurora-A with an IC₅₀ of 0.087 μM, indicating its potent activity against cervical cancer cells .
Antihypertensive and Metabolic Effects
This compound derivatives have also been identified as dual-action compounds that target both the angiotensin II type 1 receptor and peroxisome proliferator-activated receptor (PPARγ). For example, compound 2l demonstrated potent angiotensin II receptor antagonism with an IC₅₀ of 1.6 nM and partial PPARγ agonism (EC₅₀ = 212 nM), highlighting its potential in treating hypertension and insulin resistance .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by their substitution patterns. Research indicates that specific substitutions enhance antiproliferative activity against various cancer cell lines. For instance:
- Bromo-substituted derivatives exhibited increased antiproliferative effects compared to their non-substituted counterparts.
- Compounds with unsubstituted amidino groups showed strong activity against colon carcinoma cells with IC₅₀ values ranging from 0.4 to 0.7 μM .
Case Studies and Research Findings
- Fungicidal Activity : A study synthesized novel imidazo[4,5-b]pyridine derivatives that displayed significant fungicidal activity against Puccinia polysora, with one compound achieving an EC₅₀ value comparable to established fungicides .
- Antiproliferative Studies : Comprehensive evaluations of various imidazo[4,5-b]pyridine derivatives revealed their effectiveness against a range of human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and acute lymphoblastic leukemia (DND-41). The most promising compounds showed IC₅₀ values below 1 μM across multiple cell lines .
Properties
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHKMMWUUIOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398280 | |
Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-20-3 | |
Record name | 27582-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 7-methyl-3H-imidazo[4,5-b]pyridine and how do these relate to its potential for forming hydrogen bonds?
A1: this compound belongs to a class of compounds characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 7th position of the latter. A key structural feature of this compound is the presence of an N-H group within the imidazole ring. This N-H group can act as a hydrogen bond donor, as demonstrated by its interaction with the nitrogen atom in the pyridine ring of an adjacent molecule. [] This interaction leads to the formation of a moderately strong N-H…N hydrogen bond, influencing the compound's crystal structure and potentially its interactions with biological targets. []
Q2: How does the position of the methyl group on the pyridine ring influence the properties of imidazo[4,5-b]pyridine derivatives?
A2: Research indicates that the position of the methyl substituent on the pyridine ring can significantly influence the properties of imidazo[4,5-b]pyridine derivatives. Specifically, it affects the proton position of the N-H group within the imidazole ring. [] This alteration can impact the strength and geometry of hydrogen bonds formed by the molecule, potentially affecting its binding affinity to biological targets and influencing its pharmacological activity.
Q3: Can you provide an example of how this compound has been modified to create a drug candidate and what biological target does this derivative interact with?
A3: E4177 (3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H- imidazo[4,5-b]pyridine) exemplifies a drug candidate derived from the this compound scaffold. [, ] E4177 acts as a potent and specific antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] This interaction effectively blocks the binding of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the AT1 receptor, E4177 effectively lowers blood pressure and has shown potential in treating cardiovascular diseases like hypertension. [, ]
Q4: How does the activity of E4177 compare to Losartan, another Angiotensin II type 1 receptor antagonist?
A4: In vitro studies comparing E4177 to Losartan, a well-known AT1 receptor antagonist, revealed that E4177 exhibited a greater potency in blocking angiotensin II binding to its receptor in both human and rabbit arteries. [] This increased potency suggests that E4177 might offer therapeutic advantages in managing cardiovascular conditions by effectively blocking the AT1 receptor at lower concentrations compared to Losartan.
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